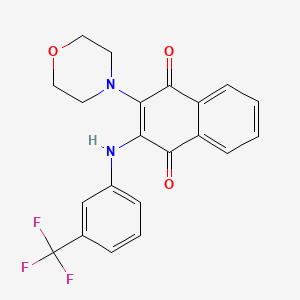

2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione” is a complex organic compound. It is a derivative of 1,4-naphthoquinone, which is a class of organic compounds known for their wide range of applications . Quinones are redox-active structures that play an important role in bio-systems . Some amino 1,4-napthtoquinone derivatives have photochemical and electrochemical fluorescent switching properties .

Synthesis Analysis

The synthesis of 3-arylamino-1,4-naphthoquinone derivatives was carried out via the reactions of 2,3-dichloro-1,4-naphthoquinone and primary arylamines containing an electron withdrawing substituent (–CF3) on the rings at the o-, m-, and p-positions as the starting materials .Molecular Structure Analysis

The crystal structures of both compounds were determined by the single crystal X-ray diffraction method . The molecules are non-planar: torsion angles around the N–C (naphthoquinone) bond are 32.62° and 30.61° for 1 and 2, respectively . In both crystals, hydrogen bonds N–H···O and N–H···Cl exist .Chemical Reactions Analysis

Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Scientific Research Applications

Chemical Interactions and Reactions

- Naphthalene derivatives, closely related to the specified compound, show unique reactivity patterns, such as the stereoselective addition of electrophiles at specific positions on the naphthalene core. This stereodirection can be influenced by the presence of alcohol or other substituents, showcasing the compound's potential in synthesis and chemical transformations (Fujita et al., 2001).

Structural Analysis and Crystallography

- Structural analysis of similar naphthalene-1,4-dione derivatives has been conducted through single-crystal X-ray diffraction methods, revealing non-planar molecular structures and various intermolecular hydrogen bond interactions. Such detailed structural insights are crucial for understanding the compound's behavior in different environments and potential applications in material science (Yıldırım et al., 2019).

Photophysical Properties and Applications

- Naphthalene-1,4-dione compounds have been investigated for their photophysical properties, which are influenced by their structural configuration. These properties are significant in the fields of material science and photodynamic therapy, where the interaction of light with chemical substances is a key factor (Ambili Raj et al., 2008).

Mechanism of Action

Properties

IUPAC Name |

2-morpholin-4-yl-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O3/c22-21(23,24)13-4-3-5-14(12-13)25-17-18(26-8-10-29-11-9-26)20(28)16-7-2-1-6-15(16)19(17)27/h1-7,12,25H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDVWPPTAYPKPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2651836.png)

![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2651845.png)

![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)